

11-Chloro-1-undecene CAS number 872-17-3 information

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Compound of Interest

Compound Name:	11-Chloro-1-undecene
Cat. No.:	B1580411

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An In-Depth Technical Guide to **11-Chloro-1-undecene** (CAS 872-17-3) for Advanced Synthetic Applications

Foreword by the Senior Application Scientist

Welcome to this comprehensive guide on **11-Chloro-1-undecene**. As a bifunctional molecule featuring a terminal alkene and a primary alkyl chloride, this linear C11 building block offers a unique combination of reactive sites. This duality makes it an exceptionally versatile intermediate for researchers in drug discovery, polymer science, and specialty chemicals. This document moves beyond a simple recitation of properties; it is designed to provide a deep, mechanistic understanding of its synthesis, reactivity, and potential. We will explore not just how to use this reagent, but why specific protocols are chosen, empowering you to innovate and troubleshoot effectively in your own laboratory settings. Every procedure and claim is substantiated by reliable sources to ensure the highest degree of scientific integrity.

Section 1: Compound Profile and Physicochemical Properties

11-Chloro-1-undecene, registered under CAS number 872-17-3, is an organic compound that serves as a valuable intermediate in a variety of synthetic applications.^[1] Its structure consists of an eleven-carbon chain with a chlorine atom at one terminus (C11) and a double bond at the other (C1-C2).^[2] This arrangement of orthogonal functional groups—an electrophilic alkyl

halide and a nucleophilic alkene—allows for selective, stepwise modifications, making it a powerful tool for constructing more complex molecular architectures.

The physical state of **11-Chloro-1-undecene** at standard conditions is a colorless to pale yellow liquid.^[3] A summary of its key physicochemical properties is provided below for quick reference.

Table 1: Physicochemical Properties of **11-Chloro-1-undecene**

Property	Value	Source(s)
CAS Number	872-17-3	[2][3][4]
Molecular Formula	C ₁₁ H ₂₁ Cl	[4][5]
Molecular Weight	188.74 g/mol	[2][4][5]
IUPAC Name	11-chloroundec-1-ene	[3][4]
Appearance	Colorless to pale yellow liquid	[3]
Boiling Point	108-109 °C at 6 mmHg	[1][2]
Density	0.995 g/mL at 25 °C	[2][6]
Refractive Index (n _{20/D})	1.4510	[2][6]
Flash Point	104.0 °C (219.2 °F) - closed cup	[2]
Solubility	Soluble in organic solvents like ether and alcohol. ^[7] Also reported as soluble in water. ^[8]	

Section 2: Spectroscopic Signature for Structural Verification

Accurate characterization is the bedrock of synthetic chemistry. The following section details the expected spectroscopic data for **11-Chloro-1-undecene**, providing a reliable reference for confirming its identity and purity post-synthesis or prior to use.^{[9][10]}

2.1 ^1H NMR Spectroscopy (300 MHz, CDCl_3)

The proton NMR spectrum provides a clear fingerprint of the molecule's structure. Key assignments are as follows:[11][12]

- δ 5.80 ppm (m, 1H): This multiplet corresponds to the internal vinyl proton ($-\text{CH}=\text{CH}_2$).
- δ 4.95 ppm (2xdd, 2H): These two signals, appearing as doublets of doublets, are characteristic of the terminal vinyl protons ($=\text{CH}_2$).
- δ 3.51 ppm (t, 2H): A triplet representing the two protons on the carbon adjacent to the chlorine atom ($-\text{CH}_2\text{Cl}$).
- δ 2.02 ppm (dt, 2H): A doublet of triplets for the allylic protons ($-\text{CH}_2\text{-CH}=\text{CH}_2$).
- δ 1.75 ppm (tt, 2H): A triplet of triplets for the two protons on the carbon adjacent to the chloromethylene group ($-\text{CH}_2\text{-CH}_2\text{Cl}$).
- δ 1.1-1.5 ppm (m, 12H): A broad multiplet integrating to 12 protons, corresponding to the six central methylene ($-\text{CH}_2-$) groups in the aliphatic chain.

2.2 ^{13}C NMR Spectroscopy (75.5 MHz, CDCl_3)

The carbon spectrum confirms the presence and electronic environment of each unique carbon atom:[11][12]

- δ 139.1 ppm: The internal vinyl carbon ($-\text{CH}=\text{CH}_2$).
- δ 114.1 ppm: The terminal vinyl carbon ($=\text{CH}_2$).
- δ 45.0 ppm: The carbon atom bonded to chlorine (CH_2Cl).
- δ 33.9 ppm: The allylic carbon ($\text{CH}_2\text{-CH}=\text{CH}_2$).
- δ 32.7 ppm: The carbon adjacent to the chloromethylene carbon ($\text{CH}_2\text{-CH}_2\text{Cl}$).
- Other Aliphatic Carbons: The remaining methylene carbons of the chain typically appear between 26-30 ppm.

2.3 Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups.[11][13]

- $\sim 3077 \text{ cm}^{-1}$: C-H stretching of the vinyl group ($\text{H}_2\text{C}=\text{C}$).
- $\sim 2927, 2855 \text{ cm}^{-1}$: Asymmetric and symmetric C-H stretching of the aliphatic methylene groups.
- $\sim 1641 \text{ cm}^{-1}$: C=C stretching of the terminal alkene.
- $\sim 993, 910 \text{ cm}^{-1}$: Out-of-plane C-H bending (deformation) vibrations, which are highly characteristic of a monosubstituted alkene ($\text{H}_2\text{C}=\text{CH}-\text{R}$).[11]
- $\sim 650-750 \text{ cm}^{-1}$: C-Cl stretching vibration.

Section 3: Synthesis Protocol

The most direct and common laboratory synthesis of **11-Chloro-1-undecene** involves the chlorination of its corresponding alcohol, 10-undecen-1-ol. Thionyl chloride (SOCl_2) is the reagent of choice for this transformation due to the clean nature of the reaction, where the byproducts (SO_2 and HCl) are gaseous and easily removed.[11]

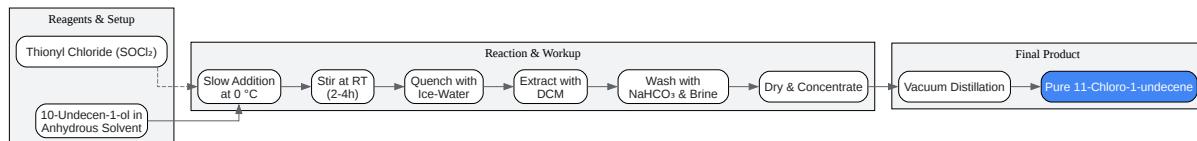
Protocol 3.1: Synthesis of **11-Chloro-1-undecene** from 10-Undecen-1-ol

Causality: This protocol leverages the high reactivity of thionyl chloride with primary alcohols. The reaction proceeds via a chlorosulfite ester intermediate, followed by an intramolecular S_{N} (substitution nucleophilic internal) reaction, which typically occurs with retention of configuration, although this is not stereochemically relevant for a primary alcohol. The use of a base like pyridine is optional but can be used to neutralize the HCl byproduct.

Step-by-Step Methodology:

- Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a drying tube (filled with CaCl_2 or Drierite) to protect the reaction from atmospheric moisture. The entire setup should be oven-dried and assembled while hot to ensure anhydrous conditions.

- Reagent Charging: Place 10-undecen-1-ol (1.0 eq) into the flask and dissolve it in a suitable anhydrous solvent (e.g., dichloromethane or chloroform).
- Reagent Addition: Cool the flask in an ice bath (0 °C). Slowly add thionyl chloride (SOCl_2 , ~1.2 eq) to the stirred solution via a dropping funnel over 30-45 minutes. Rationale: The slow, cooled addition is crucial to control the exothermic reaction and prevent potential side reactions or excessive fuming of HCl.
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for 2-4 hours or until TLC/GC-MS analysis indicates the complete consumption of the starting material. Gentle heating (e.g., 40 °C) can be applied to drive the reaction to completion if necessary.
- Workup: Carefully pour the reaction mixture into ice-cold water to quench any unreacted thionyl chloride. Transfer the mixture to a separatory funnel.
- Extraction: Extract the aqueous layer with dichloromethane (2x volume of the reaction solvent). Combine the organic layers.
- Washing: Wash the combined organic phase sequentially with a saturated sodium bicarbonate (NaHCO_3) solution (to neutralize residual HCl) and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4), filter, and concentrate the solvent using a rotary evaporator.
- Purification: The crude product can be purified by vacuum distillation to yield pure **11-Chloro-1-undecene**.[\[1\]](#)[\[2\]](#)



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Caption: Synthesis workflow for **11-Chloro-1-undecene**.

Section 4: Reactivity and Applications in Organic Synthesis

The true value of **11-Chloro-1-undecene** lies in its ability to participate in a wide array of chemical transformations at its two distinct functional handles.

4.1 Reactions at the Chloro Terminus

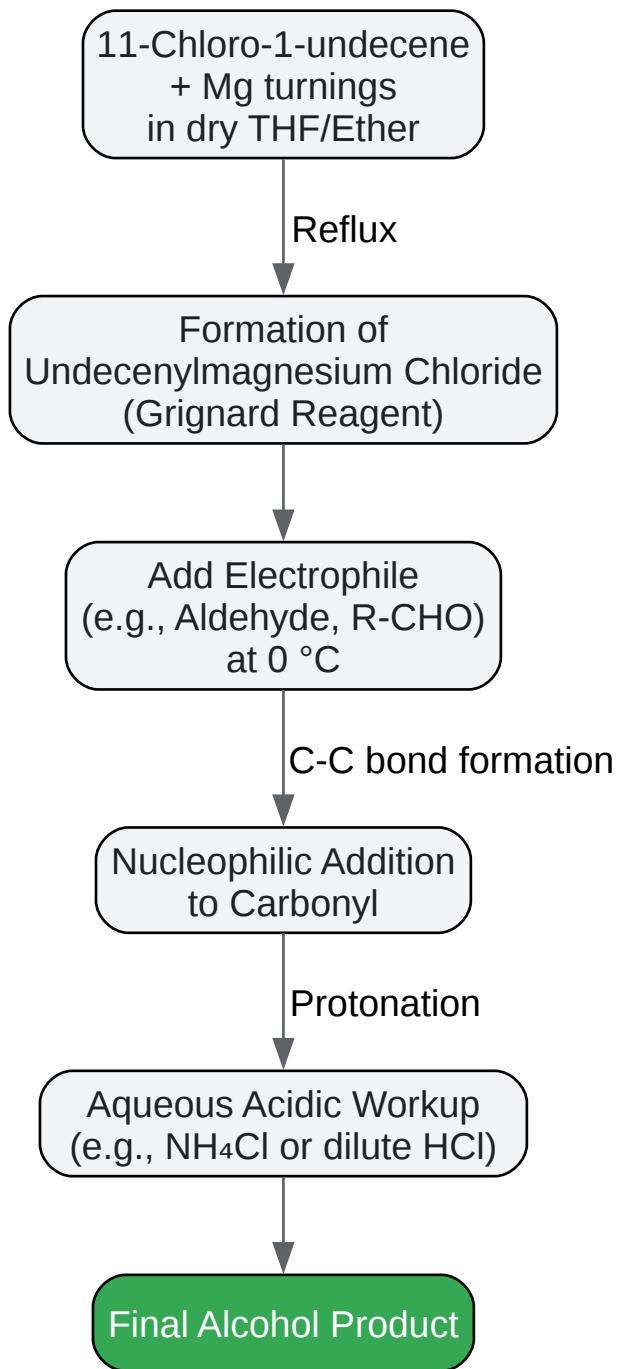
The primary alkyl chloride is a versatile electrophilic site.

4.1.1 Grignard Reagent Formation and Subsequent Reactions

The chloro group can be converted into a highly nucleophilic organometallic species by reaction with magnesium metal, forming the corresponding Grignard reagent.[14][15] This unlocks a vast range of carbon-carbon bond-forming reactions.[16]

Causality: The reaction involves the insertion of magnesium into the carbon-chlorine bond, inverting the polarity (umpolung) of the terminal carbon from electrophilic to strongly nucleophilic.[14] Anhydrous conditions are absolutely critical, as Grignard reagents are potent bases and will be instantly quenched by protic sources like water.[15]

Experimental Workflow: Grignard Formation and Reaction with an Aldehyde



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Caption: General workflow for a Grignard reaction.

Protocol:

- Activation: Place magnesium turnings in an oven-dried, three-necked flask under an inert atmosphere (N₂ or Ar). Add a small crystal of iodine or gently heat with a heat gun to activate

the magnesium surface.

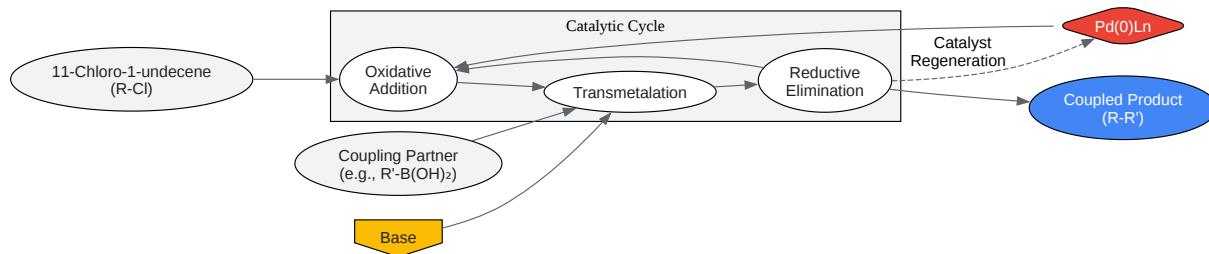
- Formation: Add anhydrous THF or diethyl ether. Slowly add a solution of **11-Chloro-1-undecene** in the same solvent. The reaction should initiate, evidenced by gentle refluxing. Maintain reflux until all the magnesium is consumed.[17]
- Reaction: Cool the newly formed Grignard solution to 0 °C. Slowly add a solution of the desired electrophile (e.g., an aldehyde, ketone, ester, or CO₂).[14][16]
- Quench: After the reaction is complete, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and any remaining Grignard reagent.
- Workup: Proceed with standard aqueous workup and extraction as described in Protocol 3.1.

4.1.2 Palladium-Catalyzed Cross-Coupling Reactions

The alkyl chloride can participate in various cross-coupling reactions, which are fundamental to modern drug development and materials science.[18][19] While primary alkyl chlorides are less reactive than bromides or iodides, suitable catalytic systems can facilitate these transformations.

Conceptual Application (Suzuki-Miyaura Coupling):

- Reaction: **11-Chloro-1-undecene** + Ar-B(OH)₂ (Aryl boronic acid)
- Catalyst System: A Palladium(0) source (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃, Cs₂CO₃).
- Product: 11-Aryl-1-undecene.
- Significance: This reaction attaches an aromatic or heteroaromatic moiety to the end of the C11 chain, a common strategy in the synthesis of pharmacologically active molecules.



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Caption: Simplified catalytic cycle for cross-coupling.

4.2 Reactions at the Alkene Terminus

The terminal double bond is a hub for a multitude of addition and transformation reactions.

4.2.1 Hydrosilylation

Hydrosilylation involves the addition of a silicon-hydride bond (R_3Si-H) across the double bond. [20] This reaction is typically catalyzed by transition metals like platinum or rhodium complexes and follows an anti-Markovnikov regioselectivity, placing the silyl group at the terminal carbon. [21]

- Significance: This reaction introduces a silyl group, which can be a stable protecting group or a precursor for other functionalities. For example, subsequent Tamao-Fleming oxidation can convert the C-Si bond into a C-OH bond, effectively achieving an anti-Markovnikov hydration of the alkene to produce 11-chloro-1-undecanol.

4.2.2 Use in Polymer and Pheromone Synthesis

11-Chloro-1-undecene is explicitly mentioned as a monomer used in the copolymerization with propylene and ethylene.[3][8] The terminal alkene can be incorporated into a growing

polymer chain, while the chloro group remains as a pendant functional handle for post-polymerization modification.

Furthermore, its structure serves as a key building block in the multi-step synthesis of insect pheromones, which often consist of long, functionalized aliphatic chains.[\[22\]](#)[\[23\]](#)[\[24\]](#) The dual functionality allows for the extension of the carbon chain from one end and the introduction or modification of a functional group at the other.

Section 5: Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is paramount.

5.1 GHS Hazard and Precautionary Statements

11-Chloro-1-undecene is classified with the following hazards:[\[4\]](#)

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Recommended Precautionary Measures:[\[4\]](#)

- P261 & P271: Avoid breathing fumes/vapors and use only outdoors or in a well-ventilated area.
- P280: Wear protective gloves, eye protection, and face protection.
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

5.2 Storage and Handling

- Store in a cool, dry, and well-ventilated place.[\[8\]](#)

- Keep the container tightly closed to prevent moisture contamination and evaporation.[8]
- Store away from strong oxidizing agents.[8]
- It is classified as a combustible liquid.[2]

Conclusion

11-Chloro-1-undecene is far more than a simple aliphatic halide. Its bifunctional nature provides two chemically distinct points for modification, enabling a modular and powerful approach to the synthesis of complex target molecules. From creating new C-C bonds via Grignard reagents and cross-coupling to functionalizing the terminal alkene, its applications span a wide range of chemical disciplines. This guide has aimed to provide not only the practical protocols but also the underlying chemical principles to help researchers fully exploit the synthetic potential of this versatile C11 building block.

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